5-bromo-N-(3,3,3-trifluoropropyl)picolinamide

Medicinal Chemistry Synthetic Methodology Building Block Selection

5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide is a halogenated picolinamide derivative (C₉H₈BrF₃N₂O, MW 297.07 g/mol) featuring a 5-bromo substituent on the pyridine ring and an N-linked 3,3,3-trifluoropropyl chain. The compound is manufactured by Combi-Blocks and distributed through Fujifilm Wako at high purity (≥95%).

Molecular Formula C9H8BrF3N2O
Molecular Weight 297.07 g/mol
Cat. No. B7873624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3,3,3-trifluoropropyl)picolinamide
Molecular FormulaC9H8BrF3N2O
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)NCCC(F)(F)F
InChIInChI=1S/C9H8BrF3N2O/c10-6-1-2-7(15-5-6)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16)
InChIKeySERWENAYZVUJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide (CAS 1498114-14-9): Core Chemical Identity and Procurement Profile


5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide is a halogenated picolinamide derivative (C₉H₈BrF₃N₂O, MW 297.07 g/mol) featuring a 5-bromo substituent on the pyridine ring and an N-linked 3,3,3-trifluoropropyl chain [1]. The compound is manufactured by Combi-Blocks and distributed through Fujifilm Wako at high purity (≥95%) . It belongs to the broader picolinamide chemotype, which has been characterized as a versatile scaffold in antifungal (Sec14p inhibition) [2] and kinase inhibitor research [3]. Its computed XLogP3 of 2.6 and topological polar surface area of 42 Ų place it within drug-like chemical space, though its primary documented role is as a synthetic intermediate and building block rather than a final bioactive entity [1].

Why Generic Picolinamide Substitution Fails: Structural Determinants of 5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide Differentiation


The picolinamide scaffold tolerates broad substitution, but generic interchange across analogs is not scientifically valid because the 5-bromo and N-trifluoropropyl groups are not interchangeable with other halogens or alkyl chains. The bromine atom at the 5-position provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) that chloro or fluoro analogs do not match in reactivity profile, while the 3,3,3-trifluoropropyl side chain introduces distinctive lipophilicity and metabolic stability relative to unsubstituted or methylated analogs [1]. Picolinamides with different substitution patterns have shown divergent target engagement in Sec14p inhibition and kinase assays; for example, SAR data from the Sec14p program demonstrated that individual functional group modifications on the picolinamide core produce non-linear changes in antifungal activity [2]. Therefore, substitution of this specific building block with a superficially similar picolinamide can lead to different coupling efficiencies, altered physicochemical properties, and divergent biological outcomes in downstream screening cascades.

Quantitative Differentiation Evidence: 5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide vs. Closest Structural Analogs


Bromine-Specific Synthetic Utility: Cross-Coupling Reactivity Advantage vs. 5-Chloro and 5-Fluoro Analogs

The 5-bromo substituent on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, aryl bromides generally exhibit higher reactivity than aryl chlorides due to the lower bond dissociation energy of the C-Br bond (≈284 kJ/mol) versus C-Cl (≈327 kJ/mol), enabling milder reaction conditions and broader substrate scope [1]. The 5-chloro analog, 5-chloro-N-(3,3,3-trifluoropropyl)picolinamide, would require harsher conditions or specialized ligands for equivalent coupling efficiency. This difference directly impacts synthetic route design in medicinal chemistry programs where late-stage diversification is required.

Medicinal Chemistry Synthetic Methodology Building Block Selection

LogP Differentiation: Trifluoropropyl Chain Lipophilicity vs. Methyl and Unsubstituted Amide Analogs

The N-(3,3,3-trifluoropropyl) substituent imparts a computed XLogP3 of 2.6 for this compound [1]. In contrast, the N-methyl analog (5-bromo-N-methylpicolinamide, CAS 845305-87-5) has a computed XLogP3 of approximately 1.2, while the unsubstituted primary amide (5-bromopicolinamide, CAS 90145-48-5) has a computed XLogP3 of approximately 0.5 . The ~1.4 log unit increase relative to N-methyl and ~2.1 log unit increase relative to the primary amide translates to an approximately 25-fold and 125-fold increase in octanol-water partition coefficient, respectively. This enhanced lipophilicity is relevant for membrane permeability and CNS penetration potential, consistent with the use of trifluoropropyl chains in CNS-penetrant picolinamide mGlu4 PAMs [2].

Physicochemical Profiling Drug Design ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Reduced HBD Count vs. Primary Amide and Hydrazide Analogs

5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide possesses exactly 1 hydrogen bond donor (the secondary amide NH) and 5 hydrogen bond acceptors [1]. This ratio (HBD:HBA = 1:5) is favorable for passive membrane permeability. In comparison, the primary amide analog 5-bromopicolinamide has 2 HBDs (HBD:HBA = 2:3), which creates an additional desolvation penalty upon membrane crossing . The N-cyclohexyl analog (N-cyclohexyl-5-bromopicolinamide, CAS 951885-08-8) also has 1 HBD but possesses a bulkier, more flexible cyclohexyl group (rotatable bonds = 4 including ring flipping) vs. the more rigid trifluoropropyl chain (rotatable bonds = 3), potentially affecting conformational entropy upon target binding .

Medicinal Chemistry Ligand Efficiency Permeability Optimization

Sec14p Antifungal Target Class Potential: Picolinamide Scaffold Engagement vs. Benzamide Comparators

A comprehensive target identification study by Pries et al. (2018) established that picolinamide and benzamide chemotypes inhibit the essential fungal lipid transfer protein Sec14p in Saccharomyces cerevisiae [1]. While the specific compound 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide was not directly profiled in this study, SAR data from the picolinamide series revealed that substitution at both the pyridine ring and the amide nitrogen significantly modulates antifungal activity. The co-crystal structure of yeast Sec14p with a picolinamide compound (PDB: 6F0E) confirmed binding in the lipid-binding pocket and rationalized the observed structure-activity relationships [2]. A picolinamide compound in this study demonstrated an MIC (minimum inhibitory concentration) of 12.5 μM against S. cerevisiae, whereas the most potent benzamide analog achieved an MIC of 3.1 μM [1]. This class-level potency differential (approximately 4-fold advantage for benzamides over picolinamides in this specific scaffold context) guides chemotype selection.

Antifungal Drug Discovery Sec14p Inhibition Chemical Biology

Purity Specification Comparison: Combi-Blocks/Fujifilm Wako Quality vs. Generic Supplier Baseline

The Fujifilm Wako-distributed product (manufactured by Combi-Blocks, catalog HB-7088) is specified at ≥95% purity with long-term frozen storage conditions . The AKSci listing (catalog 0571DR) similarly specifies ≥95% minimum purity . In contrast, generic listings on chemenu.com and chemsrc.com do not provide batch-specific purity certificates or long-term stability data . For quantitative reproducibility in biochemical assays, a 5% impurity level can introduce confounding activity if impurities are biologically active; a purity specification of ≥97% or ≥98% (available for some research-grade building blocks) would reduce this risk. The absence of certified analytical data (NMR, HPLC, MS) from generic suppliers represents a quantifiable procurement risk for assay reproducibility.

Quality Assurance Reproducibility Procurement Standards

Price per Gram as a Surrogate for Synthetic Complexity: Benchmarking Against Simpler 5-Bromopicolinamide Analogs

The Fujifilm Wako catalog price for this compound is 495,000 JPY per gram (approximately $3,300 USD/g at current exchange rates), with a 5g scale priced at 990,000 JPY . In contrast, 5-bromopicolinamide (CAS 90145-48-5, the unsubstituted primary amide) is available at approximately $10-20/g from multiple suppliers, and N-methyl-5-bromopicolinamide (CAS 845305-87-5) at approximately $50-100/g . The approximately 165-330x price premium reflects the additional synthetic steps required to introduce the 3,3,3-trifluoropropyl group via amide coupling with 3,3,3-trifluoropropylamine, a specialized reagent. This price differential is a direct, quantitative indicator of synthetic complexity and serves as a practical procurement consideration when planning large-scale synthetic campaigns.

Procurement Economics Synthetic Accessibility Building Block Cost Analysis

Optimal Application Scenarios for 5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide Procurement


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The 5-bromo substituent enables Suzuki-Miyaura cross-coupling for rapid generation of biaryl analogs during SAR exploration. Programs targeting kinases where picolinamide scaffolds have demonstrated efficacy (e.g., VEGFR-2, LRRK2, PIM kinases) [1] can leverage this building block to introduce diverse aryl groups at the 5-position while maintaining the N-trifluoropropyl chain, which contributes favorable lipophilicity (XLogP3 = 2.6) for balanced permeability and solubility [2]. The documented CNS penetration of structurally related picolinamide mGlu4 PAMs (brain:plasma Kp up to 1.3) [3] provides a pharmacokinetic precedent for this substitution pattern in neuroscience applications.

Antifungal Sec14p Inhibitor Scaffold Expansion with Crystallographic Guidance

The picolinamide core has been co-crystallized with yeast Sec14p (PDB: 6F0E at 2.60 Å resolution) [4], providing a structural template for rational design. This compound serves as a versatile core for structure-guided optimization of Sec14p inhibitors, where the 5-bromo position can be diversified to explore interactions with the lipid-binding pocket, and the trifluoropropyl chain may occupy a lipophilic sub-pocket identified in the co-crystal structure. The class-level SAR showing picolinamides with MIC values of 12.5 μM against S. cerevisiae [5] establishes a baseline from which optimized analogs can be benchmarked.

Fragment-to-Lead Programs Requiring Pre-Optimized Physicochemical Properties

With a molecular weight of 297.07 g/mol, 1 HBD, 5 HBA, 3 rotatable bonds, TPSA of 42 Ų, and XLogP3 of 2.6 [2], this compound already satisfies Lipinski's Rule of Five and Veber's oral bioavailability criteria without modification. For fragment-based drug discovery programs, this pre-validated property profile means that SAR exploration can focus on potency optimization rather than physicochemical property rescue. This contrasts with the primary amide analog (5-bromopicolinamide, HBD = 2, XLogP3 ≈ 0.5), which would require additional N-alkylation steps to achieve comparable permeability characteristics, adding synthetic steps and project timeline costs.

Synthetic Methodology Development for Trifluoropropyl Amide Coupling Optimization

The compound's synthesis via DCC-mediated coupling of 5-bromopicolinic acid with 3,3,3-trifluoropropylamine represents a reaction class where the electron-withdrawing effect of the trifluoromethyl group can reduce amine nucleophilicity, potentially lowering coupling yields relative to non-fluorinated amines. This compound can serve as a model substrate for developing improved amide bond-forming conditions (e.g., alternative coupling reagents, flow chemistry, enzymatic amidation) applicable to other trifluoroalkylamine-containing building blocks, with direct commercial availability enabling reproducible benchmarking across laboratories.

Quote Request

Request a Quote for 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.